5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a compound with a complex molecular structure that has garnered interest in various fields of research. This compound is characterized by its unique combination of functional groups, including a dimethoxyphenyl moiety and a thiophenyl carbonyl group, which contribute to its potential biological activities and applications.
This compound belongs to the class of pyrrolidinones, specifically the dihydropyrrol-2-one derivatives. It is often studied in medicinal chemistry due to its structural features that may impart significant pharmacological properties.
The synthesis of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods, including:
The synthesis generally requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. The use of solvents like DMSO or THF is common in these reactions to facilitate the solubility of reactants.
The molecular structure of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one features:
The InChI key for this compound is InChI=1S/C24H28N2O6/c1-25(2)12-13-26-20(17-10-7-11-18(31-4)23(17)32-5)19(22(28)24(26)29)21(27)15-8-6-9-16(14-15)30-3/h6-11,14,20,27H,12-13H2,1-5H3/b21-19+
. This provides a unique identifier for computational chemistry applications.
The compound can undergo various chemical reactions typical for pyrrolidinones:
Reactions involving this compound are often monitored using techniques such as thin-layer chromatography (TLC) to assess the progress and yield of desired products .
The mechanism of action for compounds like 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully elucidated but likely involves interactions with biological targets such as receptors or enzymes.
Research indicates that similar compounds may exhibit activity through mechanisms involving modulation of neurotransmitter systems or inhibition of specific enzymatic pathways . This suggests potential applications in pharmacology.
This compound typically appears as a solid with a melting point that can vary based on purity and crystalline form. Its solubility profile indicates moderate solubility in organic solvents like methanol and DMSO.
The chemical stability can be influenced by environmental factors such as pH and temperature. The presence of functional groups like hydroxyls and carbonyls may also affect reactivity towards nucleophiles or electrophiles.
5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one shows promise in various scientific fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: